molecular formula C5H7NO3 B555521 D-Pyroglutamic acid CAS No. 4042-36-8

D-Pyroglutamic acid

Cat. No. B555521
CAS RN: 4042-36-8
M. Wt: 129,12 g/mole
InChI Key: ODHCTXKNWHHXJC-GSVOUGTGSA-N
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Description

D-Pyroglutamic acid, also known as 5-oxo-D-proline, is a metabolite of D-glutamate . It is formed from D-glutamate by D-glutamate cyclase . The levels of D-pyroglutamic acid are increased in the urine of patients with nascent metabolic syndrome and the plasma of patients with end-stage renal disease .


Molecular Structure Analysis

D-Pyroglutamic acid is formed by the dehydration between the α-NH2 group and the γ-hydroxyl group of glutamic acid to form an intramolecular amide bond . It can also be formed by the loss of an amide group in the glutamine molecule .


Physical And Chemical Properties Analysis

D-Pyroglutamic acid has a molecular weight of 129.11 g/mol . It is soluble in water . The compound appears as white to yellow crystals .

Scientific Research Applications

Cognitive Enhancement and Memory

D-Pyroglutamic acid, as part of the compound dimethylaminoethanol pyroglutamate (DMAE p-Glu), has shown promising results in enhancing cognitive functions. Studies reveal that DMAE p-Glu enhances choline and acetylcholine levels in the medial prefrontal cortex, improves spatial memory, and reduces memory deficits caused by scopolamine in rats. Furthermore, clinical studies indicate its potential in improving long-term memory in healthy volunteers, suggesting its effectiveness in mitigating memory deficits in patients with cognitive impairments (Blin et al., 2009).

Neurological Studies

Pyroglutamic acidemia, a rare metabolic disorder, is characterized by various neurological symptoms. It emerges predominantly in infancy, showing signs like retardation, ataxia, hemolytic anemia, and chronic acidosis due to a deficiency in glutathione synthetase activity. This condition can also occur in adults, as noted in a case study of a 52-year-old woman presenting with high-anion-gap metabolic acidosis and neurological complaints, with high concentrations of pyroglutamate in plasma and urine (Creer et al., 1989).

Chemical and Pharmaceutical Research

Pyroglutamic acid plays a significant role in chemical and pharmaceutical research. It is an intermediate in amino acid and protein biosynthesis and is an essential component in the production of monosodium glutamate. Understanding its chemical properties and detection methods is crucial for controlling its content during production processes (Feng Xu, 2013). Additionally, the cyclization of N-terminal glutamic acid to pyroglutamic acid has been studied for its impact on monoclonal antibody charge heterogeneity, demonstrating the need to consider the strengths of acidic and basic functional groups in this process (Liu et al., 2019).

Aging and Memory Impairment

Pyroglutamic acid has been evaluated for its efficacy in treating memory deficits in aged subjects. A study showed that pyroglutamic acid significantly improved verbal memory functions in subjects with age-related memory decline, indicating its potential use in therapies for memory impairment in the elderly (Grioli et al., 1990).

Safety And Hazards

D-Pyroglutamic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

While D-Pyroglutamic acid has been studied in the context of metabolic syndrome and end-stage renal disease , more research is needed to fully understand its potential applications and effects. For instance, future studies should evaluate the association of urine D-Pyroglutamic acid concentration with outcomes among septic patients .

properties

IUPAC Name

(2R)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCTXKNWHHXJC-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193432
Record name D-Pyroglutamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Pyroglutamic acid

CAS RN

4042-36-8
Record name (+)-Pyroglutamic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Pyroglutamic acid
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Record name D-Pyroglutamic acid
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Record name 5-oxo-D-proline
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Record name D-Pidolic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
299
Citations
Y Suzuki, N Nagashima - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… A similar molecular compound consisting of D-glutamic acid and D-pyroglutamic acid is also obtained, but no molecular compound of the L-glutamic acid and D-pyroglutamic acid, or …
Number of citations: 2 www.journal.csj.jp
F Paoli, G Spignoli, G Pepeu - Psychopharmacology, 1990 - Springer
… In an attempt to understand their mechanism of action, we investigated whether oxiracetam and D-pyroglutamic acid were able to prevent the disruptive effect on passive avoidance of …
Number of citations: 32 link.springer.com
H Wu, AR West - Crystal growth & design, 2011 - ACS Publications
… Calculated binary phase diagram of l–d pyroglutamic acid using simplified Schroder–Van Laar and Prigogine–Defay equations. Experimental points measured by DSC (using Perkin-…
Number of citations: 12 pubs.acs.org
P Merino, J Revuelta, T Tejero, U Chiacchio… - Tetrahedron …, 2002 - Elsevier
… Herein, we describe the use of a chiral glyoxylic acid derived nitrone, in which the carboxyl group is already present, as a suitable material for a straightforward approach to 4-hydroxy-d-pyroglutamic …
Number of citations: 47 www.sciencedirect.com
SK Panday, J Prasad, DK Dikshit - Tetrahedron: Asymmetry, 2009 - Elsevier
… Stereoselective methylation of bicyclic lactams derived from d-pyroglutamic acid 68 has been reported by Armstrong et al. The bicyclic compound 70 was converted to 4-methyl …
Number of citations: 81 www.sciencedirect.com
T Nakanishi, A Shimizu, K Saiki, F Fujiwara… - Clinica chimica acta, 1991 - Elsevier
Massive urinary excretion of pyroglutamic acid (6-22 mg/mg creatinine) has been reported to occur in glutathione synthetase deficiency [l-4], in 5-oxoprolinase deficiency [5], and in …
Number of citations: 12 www.sciencedirect.com
CH Cheng, SW Tsai - Journal of the Chinese Institute of Chemical …, 2000 - airitilibrary.com
A synthesis process has been developed to produce D-pyroglutamic acid (D-PGA) from L-glutamic acid (L-GA) by employing successive racemization of L-GA, resolution of D,L-…
Number of citations: 2 www.airitilibrary.com
RW Armstrong, JA DeMattei - Tetrahedron letters, 1991 - Elsevier
… Because the R stereochemistry is desired at C30, D-pyroglutamic acid was utilized to generate the bicyclic lactam (-)7. In addition, the syn relationship of the two methyl substituents at …
Number of citations: 55 www.sciencedirect.com
A Stefanucci, E Novellino, R Costante, A Mollica - Heterocycles, 2014 - academia.edu
… The Conversion of intermediates 67a,b, 68a,b to 4-hydroxy-D-pyroglutamic acid derivatives consisted in four sequential step: (i) The sugar was eliminated by acid treatment; (ii) N–O …
Number of citations: 36 www.academia.edu
R Jain - Organic Preparations and Procedures International, 2001 - Taylor & Francis
… Methyl D-pyroglutamate required for the synthesis of authentic sample of 4a(R-enantiomer) was synthesized from D-pyroglutamic acid [[a]: +10.2" (c = 1 .5, H,O)] following a literature …
Number of citations: 19 www.tandfonline.com

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